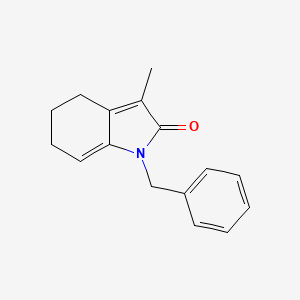
1-Benzyl-3-methyl-1,4,5,6-tetrahydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-methyl-1,4,5,6-tetrahydro-2H-indol-2-one is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methyl-1,4,5,6-tetrahydro-2H-indol-2-one can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones under acidic conditions to form indoles . Another method includes the multicomponent reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . This reaction typically occurs under microwave irradiation, leading to the functionalization of the indole ring system.
Industrial Production Methods: Industrial production of this compound often involves optimizing reaction conditions such as solvent choice, reagent addition sequence, and temperature control. The use of microwave irradiation in multicomponent reactions has been highlighted for its efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-3-methyl-1,4,5,6-tetrahydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert it into different tetrahydroindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products:
Oxidation: Formation of oxindoles.
Reduction: Various tetrahydroindole derivatives.
Substitution: Halogenated or sulfonated indole derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-3-methyl-1,4,5,6-tetrahydro-2H-indol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its interaction with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-methyl-1,4,5,6-tetrahydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . Its effects are mediated through pathways involving enzyme inhibition, receptor modulation, and interaction with nucleic acids.
Comparación Con Compuestos Similares
1-Benzyl-3-methylindole: Shares a similar structure but lacks the tetrahydro-2H-indol-2-one moiety.
1-Benzyl-2,3-dimethylindole: Another related compound with different substitution patterns on the indole ring.
Uniqueness: 1-Benzyl-3-methyl-1,4,5,6-tetrahydro-2H-indol-2-one is unique due to its specific substitution pattern and the presence of the tetrahydro-2H-indol-2-one moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
15174-76-2 |
|---|---|
Fórmula molecular |
C16H17NO |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
1-benzyl-3-methyl-5,6-dihydro-4H-indol-2-one |
InChI |
InChI=1S/C16H17NO/c1-12-14-9-5-6-10-15(14)17(16(12)18)11-13-7-3-2-4-8-13/h2-4,7-8,10H,5-6,9,11H2,1H3 |
Clave InChI |
SFZORKUAWRFCQB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CCCC=C2N(C1=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


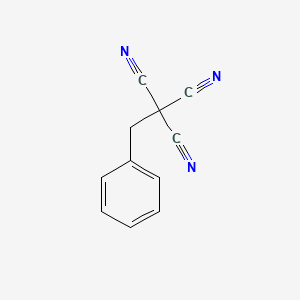

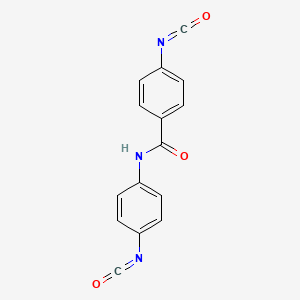
![4-[(Pent-4-yn-1-yl)oxy]benzoic acid](/img/structure/B14721460.png)
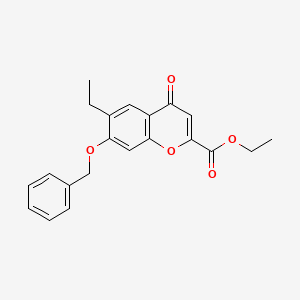


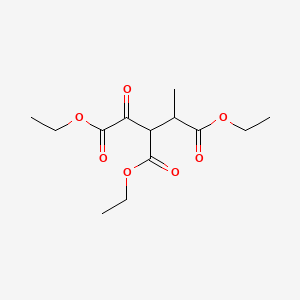
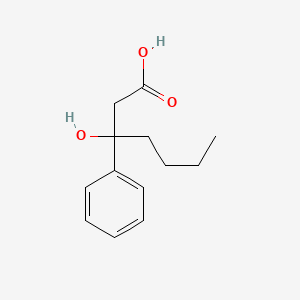
![(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-thiophen-2-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14721499.png)
![N-(Cinnamylideneamino)-3-[2-[(cinnamylideneamino)carbamoyl]ethylsulfanyl]propanamide](/img/structure/B14721503.png)


![N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide](/img/structure/B14721522.png)
